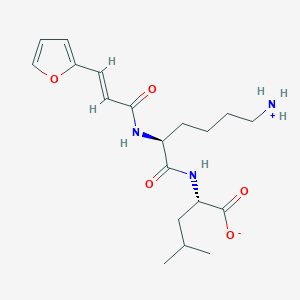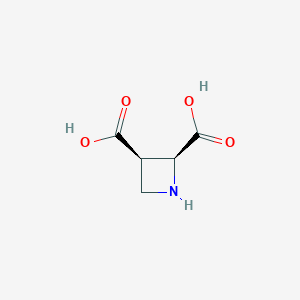
(2S,3R)-Azetidine-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-Azetidine-2,3-dicarboxylic acid, also known as Aze, is a non-proteinogenic amino acid that has been widely studied in the field of biochemistry and physiology. It is a cyclic amino acid that contains a four-membered ring, which makes it unique compared to other amino acids. Aze has been found to have various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mechanism Of Action
The exact mechanism of action of (2S,3R)-Azetidine-2,3-dicarboxylic acid is not fully understood. However, it has been found to act as an agonist for the metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation.
Biochemical And Physiological Effects
(2S,3R)-Azetidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in protecting cells from oxidative stress.
Advantages And Limitations For Lab Experiments
(2S,3R)-Azetidine-2,3-dicarboxylic acid has several advantages for lab experiments. It is stable and can be easily synthesized, making it readily available for research purposes. However, (2S,3R)-Azetidine-2,3-dicarboxylic acid has a low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on (2S,3R)-Azetidine-2,3-dicarboxylic acid. One potential area of study is its role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R)-Azetidine-2,3-dicarboxylic acid and its potential as a drug target.
Conclusion
In conclusion, (2S,3R)-Azetidine-2,3-dicarboxylic acid is a unique amino acid that has been extensively studied for its potential use in the development of new drugs and therapies. It has various biochemical and physiological effects and has been found to have neuroprotective properties. Further research is needed to fully understand the potential of (2S,3R)-Azetidine-2,3-dicarboxylic acid as a drug target and its role in the treatment of neurological and inflammatory diseases.
Synthesis Methods
The synthesis of (2S,3R)-Azetidine-2,3-dicarboxylic acid can be achieved through various methods, including the Strecker synthesis, which involves the reaction of aldehydes or ketones with ammonia and cyanide. Another method is the Curtius rearrangement, which involves the reaction of an acyl azide with a carboxylic acid to form (2S,3R)-Azetidine-2,3-dicarboxylic acid. Additionally, (2S,3R)-Azetidine-2,3-dicarboxylic acid can be synthesized from L-aspartic acid through a series of chemical reactions.
Scientific Research Applications
(2S,3R)-Azetidine-2,3-dicarboxylic acid has been extensively studied for its potential use in the development of new drugs and therapies. It has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models. (2S,3R)-Azetidine-2,3-dicarboxylic acid has also been studied for its potential use in the treatment of schizophrenia and other neurological disorders.
properties
CAS RN |
147332-12-5 |
|---|---|
Product Name |
(2S,3R)-Azetidine-2,3-dicarboxylic acid |
Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2S,3R)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 |
InChI Key |
BLLPFMQOLSYTBX-GBXIJSLDSA-N |
Isomeric SMILES |
C1[C@H]([C@H](N1)C(=O)O)C(=O)O |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
synonyms |
2,3-Azetidinedicarboxylicacid,(2S-cis)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



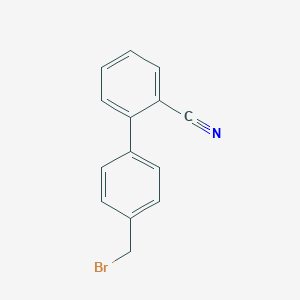
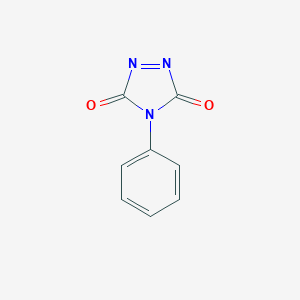
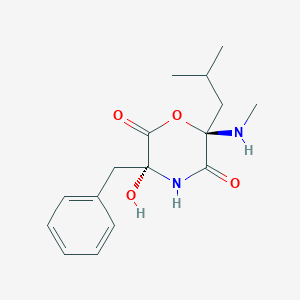

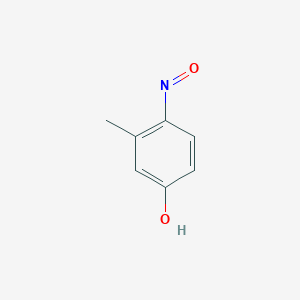


![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
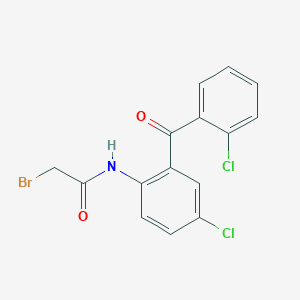

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)
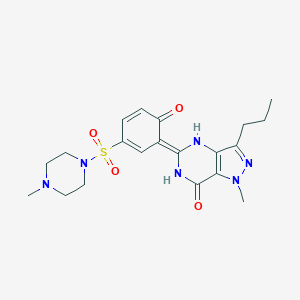
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
